Cas no 1215741-85-7 (3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate)

3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate is a polyethylene glycol (PEG)-based derivative featuring a terminal alkyne group and a benzenesulfonate ester. This compound is particularly valuable in bioconjugation and click chemistry applications due to its reactive alkyne moiety, which enables efficient coupling with azide-functionalized molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The PEG spacer enhances solubility and reduces steric hindrance, facilitating reactions in aqueous and organic media. The benzenesulfonate group serves as a versatile leaving group, enabling further functionalization. Its well-defined structure and stability make it suitable for pharmaceutical research, material science, and polymer chemistry, where precise molecular modifications are required.
3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate structure
1215741-85-7 structure
商品名:3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate
CAS番号:1215741-85-7
MF:C13H24O6.C6H6O3S
メガワット:434.5011
CID:1059987
PubChem ID:46782697

3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate 化学的及び物理的性質

名前と識別子

    • 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate
    • 3,6,9,12,15-Pentaoxa
    • 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate
    • starbld0003497
    • 3,6,9,12,15-PENTAOXAOCTADEC-17-YN-1-YL BENZENESULFONATE
    • 1215741-85-7
    • DTXSID80676101
    • DB-240794
    • インチ: InChI=1S/C19H28O8S/c1-2-8-22-9-10-23-11-12-24-13-14-25-15-16-26-17-18-27-28(20,21)19-6-4-3-5-7-19/h1,3-7H,8-18H2
    • InChIKey: RJGNAIXOLZMPNL-UHFFFAOYSA-N
    • ほほえんだ: C#CCOCCOCCOCCOCCOCCOS(=O)(=O)C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 416.15000
  • どういたいしつりょう: 416.15048902g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 28
  • 回転可能化学結合数: 18
  • 複雑さ: 502
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 97.9Ų

じっけんとくせい

  • PSA: 97.90000
  • LogP: 2.18890

3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P273850-10mg
3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate
1215741-85-7
10mg
$167.00 2023-05-17
TRC
P273850-100mg
3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate
1215741-85-7
100mg
$1315.00 2023-05-17

3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate 関連文献

3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonateに関する追加情報

Introduction to 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate (CAS No. 1215741-85-7) and Its Emerging Applications in Chemical Biology

3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate, identified by the chemical abstracts service number CAS No. 1215741-85-7, is a sophisticated oligoether derivative featuring a conjugated alkyne group and multiple ether linkages. This compound has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and molecular recognition. The presence of alternating ether and alkene moieties imparts distinct physicochemical characteristics, making it a valuable scaffold for designing novel bioactive molecules.

The structure of this compound consists of a linear backbone with five oxygen atoms incorporated at the 3, 6, 9, 12, and 15 positions of an octadecene framework. The terminal position (17) features an alkyne functional group (-C≡CH), while the other end is sulfonated with a benzenesulfonate moiety (-SO₃Na). This dual functionality allows for diverse chemical modifications and interactions with biological targets, positioning it as a versatile intermediate in synthetic chemistry.

Recent advancements in chemical biology have highlighted the utility of oligoethers in modulating protein-protein interactions and membrane dynamics. The flexible ether linkages in 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate facilitate conformational adaptability, enabling it to interact with hydrophobic pockets in proteins or disrupt lipid bilayer structures. Such properties are particularly relevant in the development of antimicrobial agents and antiviral compounds.

In the realm of drug discovery, this compound has been explored as a precursor for synthesizing macrocyclic peptides mimics. The conjugated alkyne group serves as a handle for click chemistry reactions (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition), allowing rapid construction of complex scaffolds. Additionally, the benzenesulfonate group enhances water solubility, making it suitable for formulation in aqueous-based biological assays.

Emerging research indicates that derivatives of this compound exhibit promising activity against certain enzymatic targets. For instance, modifications at the alkyne position have been shown to influence binding affinity to proteases involved in inflammation pathways. Such findings align with the broader trend toward structure-based drug design, where precise tuning of molecular architecture is critical for optimizing bioactivity.

The benzenesulfonate moiety further extends the compound’s versatility by enabling salt formation with various cations. This property is exploited in medicinal chemistry for enhancing oral bioavailability or improving pharmacokinetic profiles. Furthermore, sulfonates are known to exhibit favorable interactions with biological systems due to their ability to engage with carboxylate-rich environments.

From a synthetic perspective, 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate represents an excellent building block for constructing advanced polymers and copolymers. Its alternating diene-diol system is conducive to polymerization reactions such as ring-opening metathesis polymerization (ROMP), yielding materials with tailored mechanical and thermal properties. These polymers find applications in biomedical devices and smart materials.

The compound’s unique electronic distribution also makes it attractive for photobiological studies. The conjugated system can absorb UV light and undergo photochemical transformations under controlled conditions. Such photoresponsiveness has been leveraged in designing photoregulatable biomimetic systems or stimuli-responsive drug delivery platforms.

Future directions may explore its role in bioimaging applications. Functionalized derivatives could serve as probes for tracking cellular processes or detecting pathological markers due to their ability to cross biological barriers efficiently. The combination of lipophilicity from the alkene chain and hydrophilicity from the sulfonate group ensures favorable partitioning between aqueous environments and lipid membranes.

Moreover,3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate holds potential as an intermediate in producing chiral compounds via asymmetric synthesis strategies. The introduction of stereocenters at strategic positions along its backbone could lead to enantiomerically enriched derivatives with enhanced specificity toward biological targets—a key consideration in modern pharmaceutical development.

The growing interest in green chemistry has also prompted investigations into sustainable synthetic routes for this compound. Catalytic methods that minimize waste or employ renewable feedstocks are being explored to align production processes with environmental standards while maintaining high yields and purity levels required for pharmaceutical-grade materials.

In summary,3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate (CAS No. 1215741-85-7) exemplifies how functionalized oligoethers can bridge organic synthesis with biological applications through innovative molecular design. Its structural features enable diverse modifications that address challenges across drug discovery, material science,and biophotonics—underscoring its significance as both a research tool and industrial intermediate.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd